molecular formula C13H17NO2 B3054452 (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid CAS No. 604798-82-5

(3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid

Cat. No. B3054452
CAS RN: 604798-82-5
M. Wt: 219.28 g/mol
InChI Key: LMUPOQGHGMIUFC-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or function in biological systems or industrial processes .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the mechanism, and the products formed .


Physical And Chemical Properties Analysis

This involves measuring properties such as solubility, melting point, boiling point, acidity or basicity (pH), and reactivity with other substances .

Scientific Research Applications

Synthesis and Chemistry

  • (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid has been utilized in asymmetric syntheses of various stereoisomers of aminopyrrolidine and tetrahydrofuran carboxylic acids, demonstrating its importance in creating complex molecular structures with high diastereoselectivity and enantioselectivity (Bunnage et al., 2004).

Industrial Synthesis

  • An efficient synthesis process for (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, a related compound, was developed using aziridinium ion intermediates, demonstrating the compound's potential for large-scale industrial applications (Ohigashi et al., 2010).

Polymer Science

  • The molecule is also significant in polymer science, where derivatives like racemic threo-poly(β-3-methylmalic acid), containing similar stereocenters, have been synthesized and studied for their solubility, hydrolysis, and potential in creating functional polystereoisomers (Cammas et al., 1994).

Biochemical Applications

  • In biochemical research, the 1-benzyl derivative of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid, a similar compound, was synthesized and found to have good selectivity for metabotropic glutamate receptors, highlighting its potential as a pharmacological research tool (Tueckmantel et al., 1997).

Medicinal Chemistry

  • Another application in medicinal chemistry involves the synthesis of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid, showcasing its relevance in the development of chiral building blocks for biologically active compounds (Yoshida et al., 1996).

Therapeutic Polymer Applications

  • Derivatives of (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid have been explored in the creation of biodegradable and biocompatible polyesters for temporary therapeutic applications, reflecting the molecule's utility in developing new materials for medical use (Bear et al., 1999).

Mechanism of Action

For biologically active compounds, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to specific proteins or enzymes, or altering specific biochemical pathways .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage .

properties

IUPAC Name

(3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10-7-14(9-12(10)13(15)16)8-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,15,16)/t10-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUPOQGHGMIUFC-JQWIXIFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1C(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(C[C@@H]1C(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

604798-82-5
Record name (3R,4R)-4-Methyl-1-(phenylmethyl)-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=604798-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

2.0 g (5.7 mmol) methyl (3RS,4RS)-1-benzyl-4-methyl-pyrrolidine-3-carboxylate (as the trifluoroacetate salt) are dissolved in 4 ml of methanol and combined with 5 ml lithium hydroxide solution (8% in water). The mixture is stirred for five hours at RT, then mixed with 3.2 ml 4N hydrochloric acid and evaporated to dryness.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
3.2 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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